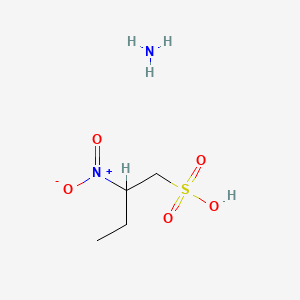
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide is a quaternary ammonium compound with a complex structure It consists of a trimethylammonium group attached to a phenoxyethyl chain, which is further connected to a dihydroxypropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxypropyl bromide with 4-hydroxyphenoxyethyltrimethylammonium iodide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products
Mecanismo De Acción
The mechanism of action of (2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged molecules, such as cell membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial effects. Additionally, the phenoxy and dihydroxypropoxy groups may contribute to its overall biological activity by interacting with various enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
(p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide: Similar structure but with a bromide ion instead of iodide.
2-(4-(2,3-Dihydroxypropoxy)phenoxy)ethyl-trimethylazanium chloride: Similar structure with a chloride ion.
Uniqueness
(2-(p-(2,3-Dihydroxypropoxy)phenoxy)ethyl)trimethylammonium iodide is unique due to its specific combination of functional groups and the presence of an iodide ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Propiedades
Número CAS |
110056-43-4 |
|---|---|
Fórmula molecular |
C14H24INO4 |
Peso molecular |
397.25 g/mol |
Nombre IUPAC |
2-[4-(2,3-dihydroxypropoxy)phenoxy]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H24NO4.HI/c1-15(2,3)8-9-18-13-4-6-14(7-5-13)19-11-12(17)10-16;/h4-7,12,16-17H,8-11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UJPWCSGKOUYGSR-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC1=CC=C(C=C1)OCC(CO)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



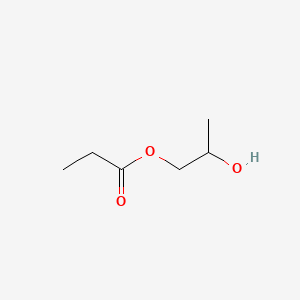

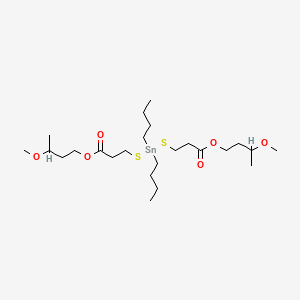
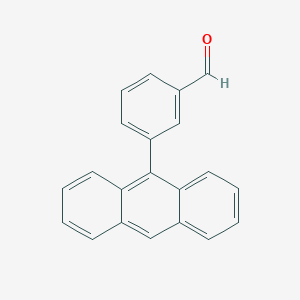
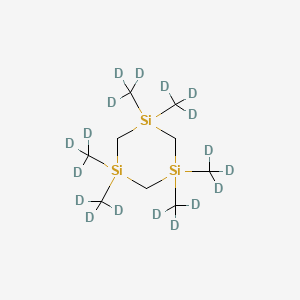
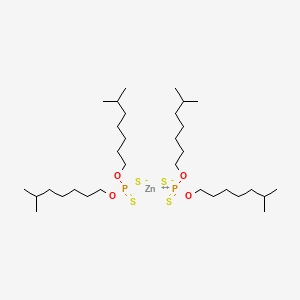
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
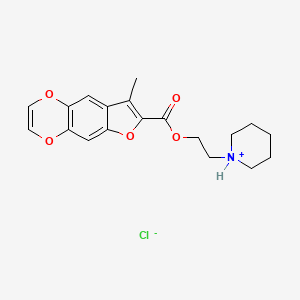
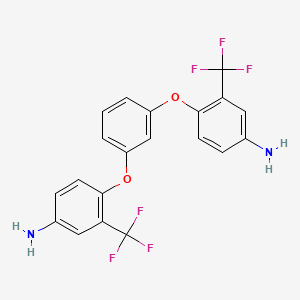

![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)

